Lipophilicity Differential: (5-Bromopyridin-3-yl)methanol vs. 5-Chloro Analog
(5-Bromopyridin-3-yl)methanol exhibits higher predicted lipophilicity compared to its direct 5-chloro analog, (5-chloropyridin-3-yl)methanol. This difference is a key factor in determining membrane permeability and overall ADME profile in drug discovery. [1] [2]
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | (5-Chloropyridin-3-yl)methanol: XLogP3-AA = 0.6 |
| Quantified Difference | Delta XLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantitative lipophilicity difference (Δ0.1) can influence compound selection in medicinal chemistry for optimizing bioavailability and target engagement.
- [1] PubChem. (2025). (5-Bromo-3-pyridinyl)methanol. PubChem CID 2784733. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2784733 View Source
- [2] PubChem. (2025). (5-Chloropyridin-3-yl)methanol. PubChem CID 25067264. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22620-34-4 View Source
